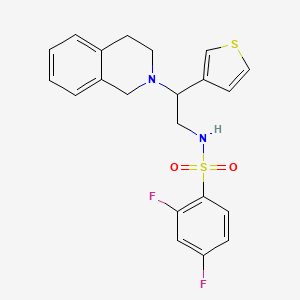

Phenylcyclopentyl 4-benzylpiperazinyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylcyclopentyl 4-benzylpiperazinyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into reactions of related ketones and their derivatives. These insights can be extrapolated to understand the potential behaviors and properties of Phenylcyclopentyl 4-benzylpiperazinyl ketone.

Synthesis Analysis

The synthesis of ketones and their derivatives can involve catalytic processes, as seen in the ruthenium- and rhodium-catalyzed carbonylation of N-phenylpyrazoles . This process results in the formation of ethyl ketones through the site-selective carbonylation of the ortho C-H bonds in the benzene ring. Similarly, the condensation of 2,4-dihydroxyphenyl benzyl ketone with prenyl derivatives indicates that ketones can undergo reactions with alcohols in the presence of catalysts like boron trifluoride etherate . These methods could potentially be applied to the synthesis of Phenylcyclopentyl 4-benzylpiperazinyl ketone by adapting the ketone substrates and reaction conditions.

Molecular Structure Analysis

The molecular structure of ketones can be complex, as demonstrated by the formation of oxazolines from the cycloaddition of 3-phenyl-2H-azirines with various ketones . The reactivity of different ketone groups, such as benzylidene ketones, can lead to the formation of tricyclic oxazolidinone derivatives or even dimers with intricate structures . These studies suggest that the molecular structure of Phenylcyclopentyl 4-benzylpiperazinyl ketone could be analyzed through similar cycloaddition reactions and subsequent structural elucidation techniques like NMR and X-ray crystallography.

Chemical Reactions Analysis

Ketones are versatile in their chemical reactivity. For instance, benzylidene ketones can react with guanidine to form unexpected nitrogen-free cycloadducts . The thermolysis of O-phenyl ketoxime ethers provides a source of iminyl and phenoxyl radicals , indicating that ketones can participate in radical formation under certain conditions. These reactions highlight the potential for Phenylcyclopentyl 4-benzylpiperazinyl ketone to undergo various chemical transformations, possibly leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones can be influenced by their molecular structure and the substituents attached to the ketone group. The studies provided do not directly discuss the physical properties of ketones, but the reactivity patterns and the stability of the compounds formed during reactions can give insights into their physical properties. For example, the stability of oxazolines formed from ketones and the moderate yields of oxazolidinone derivatives suggest that the physical properties of ketones can be quite diverse and dependent on their chemical environment.

Wissenschaftliche Forschungsanwendungen

Phenylcyclopentyl 4-benzylpiperazinyl ketone is a synthetic compound that can be classified within the realm of organic chemistry, specifically involving ketone functionalities and piperazine structures. Its interest in scientific research spans various fields, including organic synthesis, medicinal chemistry, and materials science. This compound's structural components suggest potential utility in creating pharmacologically active molecules, intermediates for synthetic chemistry, and exploring catalytic activities.

Synthesis and Catalytic Applications

Research focusing on the synthesis of ketones, including structures similar to phenylcyclopentyl 4-benzylpiperazinyl ketone, demonstrates their importance as intermediates in the construction of complex organic molecules. A study highlighted the utility of exocyclic α,β-unsaturated ketones in the stereoselective synthesis of polycyclic ring systems, underscoring the relevance of such ketones in synthetic organic chemistry (Levai, 2003). Additionally, the role of ketones in catalytic processes has been illustrated through their involvement in various organic transformations, such as the selective synthesis over metal cation-exchanged clay catalysts, offering a pathway for environmentally benign reactions (Tateiwa & Uemura, 1997).

Medicinal Chemistry and Pharmacological Potentials

Piperazine derivatives, including phenylpiperazine scaffolds, have been extensively studied for their medicinal properties. A comprehensive review of phenylpiperazine derivatives revealed their significance in developing therapeutic agents for central nervous system (CNS) disorders, highlighting the scaffold's "druglikeness" and versatility in medicinal chemistry (Maia, Tesch, & Fraga, 2012). This review suggests the potential for phenylcyclopentyl 4-benzylpiperazinyl ketone to serve as a precursor or intermediate in designing new drugs targeting various pharmacological targets.

Eigenschaften

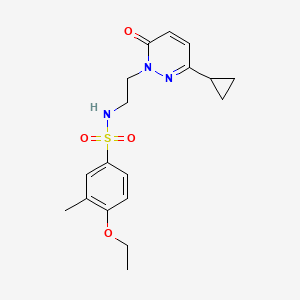

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c26-22(23(13-7-8-14-23)21-11-5-2-6-12-21)25-17-15-24(16-18-25)19-20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLKGEFKYLYLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylcyclopentyl 4-benzylpiperazinyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)